
(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate” is a chemical compound with the molecular formula C16H23BrN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate” is represented by the formula C16H23BrN2O2 .Physical and Chemical Properties Analysis
“®-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate” has the molecular formula C16H23BrN2O2 . More detailed physical and chemical properties are not found in the search results.Scientific Research Applications
Process Development and Synthesis
A study by Li et al. (2012) describes the synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, used as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors. The synthesis involves a Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation, indicating a potential pathway for synthesizing related compounds like (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (Li et al., 2012).
Anti-Inflammatory Applications
Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, closely related to this compound, as potential anti-inflammatory/analgesic agents. They found some compounds with dual inhibitory activity against prostaglandin and leukotriene synthesis, possessing anti-inflammatory activities comparable to indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Antibacterial Agent Development
Jain et al. (2003) report on analogues of VRC3375, a peptide deformylase inhibitor, which includes structures similar to this compound. These compounds showed potential as antibacterial agents with minimal toxicity liability, suggesting a possible application area for this compound (Jain et al., 2003).
Drug Intermediate Synthesis
Research by Geng Min (2010) on the synthesis of tert-butyl pyrrolidin-3-ylmethylcarbamate, a similar compound, as an important drug intermediate, demonstrates the relevance of this compound in pharmaceutical synthesis. The process described is simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYFGOCAJEVSE-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide](/img/structure/B2408095.png)
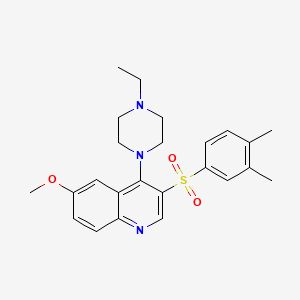
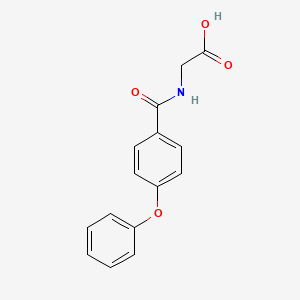
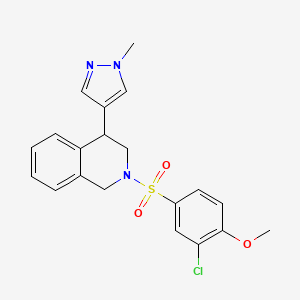
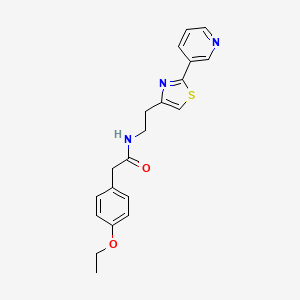

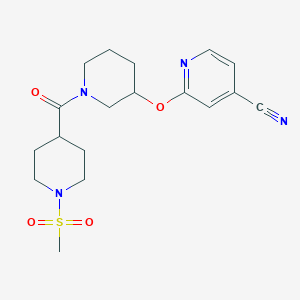
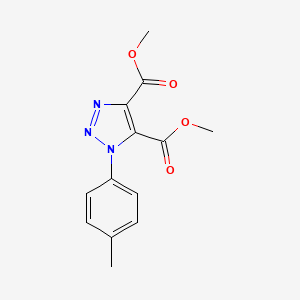

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)
![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)
